molecular formula C7H9N3O2 B1425829 Methyl 4-(methylamino)pyrimidine-2-carboxylate CAS No. 1508442-76-9

Methyl 4-(methylamino)pyrimidine-2-carboxylate

Cat. No.: B1425829
CAS No.: 1508442-76-9
M. Wt: 167.17 g/mol
InChI Key: UIWJCWXRJLOTTI-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes.

Biochemical Analysis

Biochemical Properties

Methyl 4-(methylamino)pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it may interact with endoplasmic reticulum (ER) chaperones and apoptosis markers, indicating potential neuroprotective effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell viability, gene expression, and cellular metabolism. In human neuronal cells, pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of ER chaperones and apoptosis markers . This compound may also modulate cell signaling pathways, such as the NF-kB inflammatory pathway, thereby influencing cellular responses to stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical interactions. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, pyrimidine derivatives have been shown to interact with active residues of ATF4 and NF-kB proteins, leading to the inhibition of ER stress and apoptosis . These interactions suggest that this compound may have therapeutic potential in neuroprotection and anti-inflammatory applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can maintain their neuroprotective and anti-inflammatory properties over extended periods

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects. Pyrimidine derivatives have been shown to have a threshold effect, where the therapeutic benefits are observed within a specific dosage range . It is crucial to determine the optimal dosage to maximize the therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrimidine derivatives are known to participate in the de novo synthesis of nucleotides, which are essential for DNA and RNA synthesis . Additionally, the compound may influence the catabolism of nucleotides and the purine salvage pathway, impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, pyrimidine derivatives have been shown to localize in the endoplasmic reticulum and mitochondria, where they exert their neuroprotective and anti-inflammatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Another method involves the use of dimethyl carbonate (DMC) and DABCO as reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Methyl 4-(methylamino)pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 4-(methylamino)pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJCWXRJLOTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508442-76-9
Record name methyl 4-(methylamino)pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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